molecular formula C30H30N2O6S2 B11075427 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate

5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate

Cat. No.: B11075427
M. Wt: 578.7 g/mol
InChI Key: MXHFJKUHNJSHSK-UHFFFAOYSA-N
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Description

5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions to form the spiro structure.

    Functionalization: Introduction of methoxy groups and the benzothiadiazole sulfonate moiety through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiadiazole moiety, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In industrial applications, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1’-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C30H30N2O6S2

Molecular Weight

578.7 g/mol

IUPAC Name

[5-methoxy-2-(6-methoxyspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)phenyl] 2,1,3-benzothiadiazole-4-sulfonate

InChI

InChI=1S/C30H30N2O6S2/c1-35-19-10-12-21-24(17-19)37-30(16-6-9-27(30)29(21)14-3-4-15-29)22-13-11-20(36-2)18-25(22)38-40(33,34)26-8-5-7-23-28(26)32-39-31-23/h5,7-8,10-13,17-18,27H,3-4,6,9,14-16H2,1-2H3

InChI Key

MXHFJKUHNJSHSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCCC3)C4CCCC4(O2)C5=C(C=C(C=C5)OC)OS(=O)(=O)C6=CC=CC7=NSN=C76

Origin of Product

United States

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